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Compound of Interest

Ethyl 4-(2-(1,3-dioxoisoindolin-2-
Compound Name:
yl)ethoxy)-3-oxobutanoate

Cat. No.: B031883

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical
Intermediate

Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate, a molecule of significant interest in medicinal
chemistry, is a pivotal intermediate in the synthesis of widely used pharmaceuticals.[1][2] Its
structure uniquely combines a [3-keto ester moiety, known for its versatile reactivity, with a
phthalimide-protected aminoethoxy side chain. This arrangement makes it an ideal precursor
for constructing complex heterocyclic systems, most notably the dihydropyridine core of
Amlodipine, a leading anti-hypertensive and anti-ischaemic drug.[1]

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl
4-[2-(phthalimido)ethoxy]acetoacetate. It is designed to equip researchers and drug
development professionals with the technical knowledge required for its synthesis,
characterization, and effective utilization in complex synthetic pathways. We will delve into its
synthesis with a focus on the rationale behind procedural choices, present its key
physicochemical and spectral properties, and explore the chemical principles governing its
reactivity.

Physicochemical Properties: A Data-Driven Profile
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The compound is most commonly handled as a crude oil, often yellow to brown, and is
frequently used in subsequent synthetic steps without extensive purification.[3][4][5] Its
properties are summarized below, combining experimental data with well-established predictive
models where experimental values are not readily available.

Property Value Source(s)

ethyl 4-[2-(1,3-dioxoisoindol-2-
IUPAC Name [6]
yl)ethoxy]-3-oxobutanoate

Ethyl 4-(2-
Synonyms phthalimidoethoxy)acetoacetat  [7]
e, PHEEMA
CAS Number 88150-75-8 [3][6]
Molecular Formula C16H17NOe [3][6]
Molecular Weight 319.31 g/mol [31[6]
Appearance Yellow to brown oil / liquid [31[5]
N ) 479.7 £ 30.0 °C at 760 mmHg
Boiling Point ) [819]
(Predicted)
Density 1.3 + 0.1 g/cm3 (Predicted) [319]

Sparingly soluble in DMSO
. and Methanol; Slightly soluble
Solubility _ _ [2](3][10]
in Chloroform. Soluble in Ethyl

Acetate and THF.

2-8°C, sealed in a dry
Storage ) [2]
environment.

Synthesis and Mechanistic Insight

The most prevalent laboratory and industrial synthesis of Ethyl 4-[2-
(phthalimido)ethoxy]acetoacetate is the O-alkylation of N-(2-hydroxyethyl)phthalimide with ethyl
4-chloroacetoacetate.[4][11] This method is effective due to the high reactivity of the starting
materials under basic conditions.
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Diagram: Synthesis Pathway
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Caption: Williamson ether synthesis route to the title compound.

Experimental Protocol: Synthesis

Objective: To synthesize Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate via O-alkylation.
Materials:

e N-(2-hydroxyethyl)phthalimide (1.0 eq)

¢ Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

o Ethyl 4-chloroacetoacetate (1.05 eq)

 Dry Tetrahydrofuran (THF)
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1M Hydrochloric acid (HCI)
Ethyl acetate
Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, a nitrogen inlet, and a dropping funnel is charged with sodium hydride (60%
dispersion). The mineral oil can be removed by washing with dry hexanes, or used as is. Add
dry THF to the flask.

Deprotonation: Cool the NaH suspension to 0°C in an ice bath. Dissolve N-(2-
hydroxyethyl)phthalimide in dry THF and add it slowly to the NaH suspension. This step is
exothermic due to the deprotonation of the hydroxyl group by the strong base (NaH), forming
a sodium alkoxide intermediate and hydrogen gas. The use of a strong, hon-nucleophilic
base like NaH is critical to ensure complete deprotonation without competing side reactions.

Alkylation: Dissolve ethyl 4-chloroacetoacetate in dry THF and add it dropwise to the reaction
mixture at 0°C. The nucleophilic alkoxide attacks the carbon bearing the chlorine atom in an
Sn2 reaction, displacing the chloride and forming the desired ether linkage.[4][11]

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The
reaction progress can be monitored by Thin Layer Chromatography (TLC).

Workup: Cool the mixture in an ice bath and carefully quench the reaction by the slow
addition of 1M HCI to neutralize any unreacted NaH. Transfer the mixture to a separatory
funnel and add ethyl acetate and water.

Extraction & Isolation: Separate the organic layer. Wash the organic layer sequentially with
water and then brine. Dry the organic layer over anhydrous MgSOQa, filter, and concentrate
under reduced pressure to yield the crude product as an oil.[4][11] The product is often of

sufficient purity for use in subsequent steps.[11]
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Spectral and Structural Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized
compound. Below are the key experimental and expected spectral features.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum provides a definitive fingerprint of the molecule. The following data has
been reported in CDCls.[1]
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Rationale

7.80 m

4H

Protons of the
phthalimide

aromatic ring.

4.15 S

2H

-O-CH2-C(0)-

Methylene
protons adjacent
to the ether
oxygen and the

ketone.

4.10 q

2H

-O-CH2-CHs

Methylene
protons of the
ethyl ester group,
split by the
methyl group.

3.92 t

2H

Phth-N-CHa-

Methylene
protons adjacent
to the
phthalimide

nitrogen.

3.78 t

2H

-O-CH2-CH2-N-

Methylene
protons adjacent
to the ether

oxygen.

3.49 S

2H

-C(0)-CH2-C(0)-

Active methylene
protons between
the two carbonyl
groups (keto

form).
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1.22 t 3H

Methyl protons of

the ethyl ester
-O-CH2-CHs group, split by
the methylene

group.

Note: The signal at 3.49 ppm corresponds to the keto tautomer. The enol tautomer would

present a different set of signals, including a vinyl proton around 5.0 ppm and a broad enolic

OH signal, but the keto form is typically predominant for [3-keto esters in non-polar solvents.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental data is not widely published, the expected chemical shifts for the carbon

atoms can be predicted based on the functional groups present.

Expected Chemical Shift (6, ppm)

Carbon Assignment

~201 Ketone Carbonyl (C=0)

167 Ester Carbonyl (C=0) and Phthalimide
Carbonyls (C=0)

~134 Aromatic Quaternary Carbons (Phthalimide)

~132 Aromatic CH Carbons (Phthalimide)

~123 Aromatic CH Carbons (Phthalimide)

~68 Ether Methylene (CHz-O)

~67 Ether Methylene (O-CH2-C(O))

~61 Ester Methylene (O-CH2)

~50 Active Methylene (-C(O)-CH2-C(0)-)

~38 Imide Methylene (N-CHz)

~14 Ester Methyl (CHs)

Infrared (IR) Spectroscopy
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The IR spectrum is useful for identifying the key functional groups within the molecule. The
following characteristic absorption bands are expected:

Wavenumber (cm~—?) Functional Group Vibration Type
~3000-2850 C-H (Aliphatic) Stretch
o Symmetric & Asymmetric

~1770 and ~1715 C=0 (Phthalimide)

Stretch
~1740 C=0 (Ester) Stretch
~1720 C=0 (Ketone) Stretch
~1200-1000 C-O (Ether and Ester) Stretch

The multiple strong carbonyl peaks are a hallmark of this molecule's IR spectrum. The two
distinct peaks for the phthalimide group arise from the symmetric and asymmetric stretching of
the coupled carbonyls.

Mass Spectrometry (MS)

In mass spectrometry using a soft ionization technique like Electrospray lonization (ESI), the
expected molecular ion peak would be:

e [M+H]*: m/z 320.11

e [M+Na]*: m/z 342.09

Chemical Reactivity and Applications

The reactivity of Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate is dominated by the B-keto ester
functionality.

» Acidity and Enolate Formation: The protons on the carbon between the two carbonyl groups
(the a-carbon) are significantly acidic (pKa = 11 in DMSO) due to resonance stabilization of
the resulting conjugate base (enolate).[12] This allows for easy deprotonation with mild
bases, making this position a potent nucleophile for alkylation and condensation reactions.
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o Keto-Enol Tautomerism: Like all B-dicarbonyl compounds, it exists as an equilibrium mixture
of keto and enol tautomers. The position of this equilibrium is solvent-dependent, but the
keto form generally predominates.

o Hantzsch Dihydropyridine Synthesis (Amlodipine Core): The primary industrial application of
this compound is in the synthesis of Amlodipine.[1] The process involves a multi-component
Hantzsch-type reaction.

Diagram: Application Workflow in Amlodipine Synthesis

——————————————————————————————————————————

Dihydropyridine Core

(Phthaloyl-Amlodipine)

Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate
(PHEEMA) . Phthalimide
Condensation

Deprotection

_____ >
————————— N e Amlodipine
Ammonium YT =T
Acetate /T N

Click to download full resolution via product page
Caption: Key steps in the synthesis of Amlodipine using PHEEMA.

o Phthalimide Group Reactivity: The phthalimide group serves as a robust protecting group for
the primary amine. It is stable to many reaction conditions but can be selectively cleaved,
typically using hydrazine hydrate in what is known as the Gabriel synthesis deprotection
step, to liberate the free amine.[13]

Conclusion
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Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate is a functionally rich organic molecule whose value
is firmly established in the pharmaceutical industry. Its synthesis is well-documented and relies
on fundamental principles of organic chemistry. Its characterization is defined by distinct
spectral signatures, particularly in tH NMR, which clearly confirm its complex structure. The
compound's reactivity, governed by the versatile 3-keto ester group, allows for its strategic use
in building the heterocyclic core of important drugs like Amlodipine. This guide provides the
foundational knowledge for scientists to confidently synthesize, verify, and apply this important
chemical intermediate in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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